![molecular formula C18H18ClN3O3S B4509527 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B4509527.png)
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Descripción general
Descripción
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Acetamide Formation: The chloro-substituted indole is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide derivative.
Sulfamoylation: Finally, the acetamide derivative is reacted with a sulfamoyl chloride derivative to introduce the sulfamoylphenyl group, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure makes it a candidate for the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 2-(1H-indol-3-yl)ethanamine (tryptamine) and 2-(1H-indol-3-yl)acetic acid (indole-3-acetic acid) share the indole core structure but differ in their substituents and biological activities.
Sulfamoylphenyl Derivatives: Compounds like N-(4-sulfamoylphenyl)acetamide and N-(4-sulfamoylphenyl)benzamide have similar sulfamoylphenyl groups but differ in their overall structures and applications.
The uniqueness of this compound lies in its specific combination of the chloro-substituted indole ring and the sulfamoylphenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-2-1-3-17-15(16)9-11-22(17)12-18(23)21-10-8-13-4-6-14(7-5-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKBZBTKXUORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4509446.png)
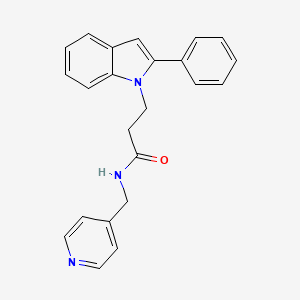
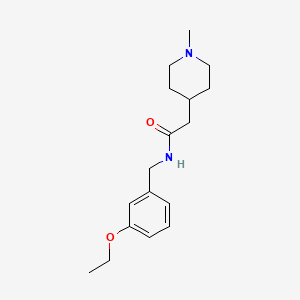
![4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4509467.png)
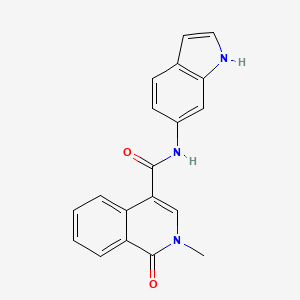
![2-[5-(benzyloxy)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B4509478.png)
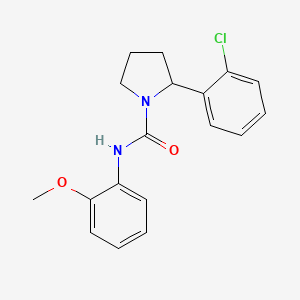

![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4509504.png)
![2-{[2-(2,6-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4509521.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4509526.png)
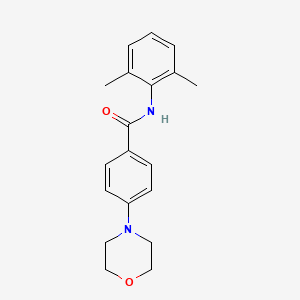
![2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B4509534.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methoxypropyl)-4-piperidinecarboxamide](/img/structure/B4509566.png)
